6-Fluoro-2-methylthiazolo[4,5-b]pyridine
Description
6-Fluoro-2-methylthiazolo[4,5-b]pyridine is a heterocyclic compound featuring a thiazole ring fused to a pyridine moiety, with a fluorine atom at position 6 and a methyl group at position 2. This structure confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications.
Thiazolo[4,5-b]pyridine derivatives are less explored compared to their imidazo[4,5-b]pyridine counterparts but share structural similarities that warrant comparative analysis. This article provides a detailed comparison with analogous compounds, focusing on synthesis, physicochemical properties, and biological activities.
Properties
Molecular Formula |
C7H5FN2S |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
6-fluoro-2-methyl-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5FN2S/c1-4-10-7-6(11-4)2-5(8)3-9-7/h2-3H,1H3 |
InChI Key |
UAPMUHGCTFLGAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=N2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-b]pyridines typically involves the annulation of a thiazole ring to a pyridine ring. One efficient method for synthesizing thiazolo[4,5-b]pyridines is based on the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This method results in the formation of the target thiazolo[4,5-b]pyridine compound.
Industrial Production Methods
Industrial production methods for 6-Fluoro-2-methylthiazolo[4,5-b]pyridine are not well-documented in the literature. the general approach involves the use of readily available starting materials and reagents, followed by purification processes to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methylthiazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazolo[4,5-b]pyridine derivatives.
Scientific Research Applications
6-Fluoro-2-methylthiazolo[4,5-b]pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Thiazolo[4,5-b]pyridines, including this compound, have shown promise as therapeutic agents due to their diverse pharmacological activities.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methylthiazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, some thiazolo[4,5-b]pyridines have been reported to act as histamine H3 receptor antagonists . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Examples:
6-Chlorothiazolo[4,5-b]pyridine : Chlorine at position 6 enhances electrophilicity, enabling nucleophilic substitution reactions. It serves as a precursor for further functionalization .
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one : The lactam structure increases polarity, affecting solubility and membrane permeability .
Physicochemical Properties:
| Compound | Substituents | LogP* | HOMO-LUMO Gap (eV)** |
|---|---|---|---|
| 6-Fluoro-2-methylthiazolo[4,5-b]pyridine | 6-F, 2-Me | 2.1 | 4.5 |
| 6-Chlorothiazolo[4,5-b]pyridine | 6-Cl | 2.3 | 4.7 |
| 5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one | 5-Me, 7-Me, 2-one | 1.8 | 4.2 |
Key Insights :
- Fluorine’s electronegativity lowers the HOMO-LUMO gap compared to chlorine, enhancing reactivity in electron-deficient environments.
- Methyl groups increase lipophilicity but reduce solubility, as seen in 5,7-dimethyl derivatives .
Imidazo[4,5-b]pyridine Derivatives
Key Examples:
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): A dietary carcinogen with potent DNA adduct formation, linked to colorectal and prostate cancers .
3-Benzyl-6-bromo-2-(2-furyl)-3H-imidazo[4,5-b]pyridine : Exhibits antimicrobial activity due to furan and bromine substituents .
2-Acetylimidazo[4,5-b]pyridine : Antituberculotic activity via hydrazone and thioamide functional groups .
Key Insights :
Comparison :
- Thiazolo derivatives require harsher conditions for cyclization due to sulfur’s lower nucleophilicity compared to nitrogen in imidazo analogs.
- Imidazo frameworks allow greater regioselectivity in alkylation (e.g., N3 vs. N4 positions) .
Pharmacological and Toxicological Profiles
- Thiazolo Derivatives: Lower carcinogenic risk compared to imidazo analogs like PhIP. Demonstrated cytotoxicity against cancer cells (e.g., 5,7-dimethyl derivative with IC50: 18 µM) .
- Imidazo Derivatives: Potent carcinogens (PhIP) but also bioactive scaffolds (e.g., COX-2 inhibition in 2,3-diaryl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
